1-(benzylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-PHENYLMETHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a phenylmethanesulfonyl group, and a carbamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYLMETHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylmethanesulfonyl group, and the addition of the carbamoyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenylmethanesulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylmethanesulfonyl chloride.
Addition of Carbamoyl Group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-PHENYLMETHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-PHENYLMETHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Phenylmethanesulfonyl-N-(propan-2-yl)piperidine-4-carboxamide: Similar structure but lacks the carbamoyl group.
1-Phenyl-N-[2-(propan-2-yl)phenyl]methanesulfonamide: Similar sulfonamide structure but different functional groups.
The uniqueness of 1-PHENYLMETHANESULFONYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O4S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O4S/c1-17(2)24-23(28)20-10-6-7-11-21(20)25-22(27)19-12-14-26(15-13-19)31(29,30)16-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
HWAWLTPTKXOEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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